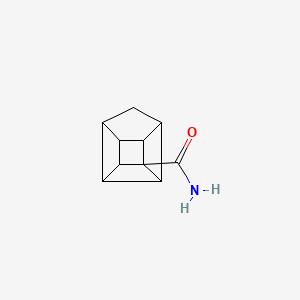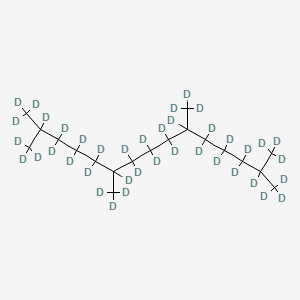
Geranyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geranyl phosphate is an organic compound that plays a crucial role in the biosynthesis of terpenes and terpenoids. It is a key intermediate in the isoprenoid biosynthesis pathway, which is responsible for the production of a wide variety of biologically important molecules. This compound is a monoterpene precursor and is involved in the formation of essential oils, vitamins, and other natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Geranyl phosphate can be synthesized through the phosphorylation of geraniol, a naturally occurring monoterpenoid alcohol. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In industrial settings, this compound is produced through biotechnological methods involving genetically engineered microorganisms. For example, the oleaginous yeast Yarrowia lipolytica has been engineered to produce this compound by overexpressing specific genes involved in the isoprenoid biosynthesis pathway . This method offers a sustainable and efficient way to produce this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: Geranyl phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form geranyl pyrophosphate, which is a key intermediate in the biosynthesis of other terpenoids.
Reduction: Reduction of this compound can lead to the formation of geraniol.
Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Geranyl pyrophosphate: Formed through oxidation.
Geraniol: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Geranyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and natural products.
Biology: this compound is involved in the study of metabolic pathways and enzyme functions related to isoprenoid biosynthesis.
Industry: this compound is used in the production of fragrances, flavors, and essential oils.
Mécanisme D'action
Geranyl phosphate exerts its effects by participating in the isoprenoid biosynthesis pathway. It acts as a substrate for enzymes such as geranyl diphosphate synthase, which catalyzes the formation of geranyl diphosphate. This compound is then further converted into various terpenoids and other biologically active molecules. The molecular targets and pathways involved include the mevalonate pathway and the methylerythritol phosphate pathway .
Comparaison Avec Des Composés Similaires
Geranyl diphosphate: A closely related compound that serves as a precursor for many terpenoids.
Farnesyl diphosphate: Another intermediate in the isoprenoid biosynthesis pathway, leading to the formation of sesquiterpenes.
Geranylgeranyl diphosphate: A precursor for diterpenes and other higher terpenoids.
Uniqueness: Geranyl phosphate is unique in its role as a monoterpene precursor, making it essential for the biosynthesis of a wide range of natural products. Its ability to undergo various chemical reactions and its involvement in multiple biosynthetic pathways highlight its versatility and importance in both biological and industrial contexts .
Propriétés
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWJDCTFSWUMJ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)(O)O)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione](/img/structure/B579054.png)


![(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-11-ol](/img/structure/B579058.png)
![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)

![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)




![3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579074.png)
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)

